molecular formula C7H8FNO B2438786 (S)-1-(2-Fluoropyridin-3-yl)ethanol CAS No. 2227754-92-7

(S)-1-(2-Fluoropyridin-3-yl)ethanol

Cat. No. B2438786
CAS RN: 2227754-92-7
M. Wt: 141.145
InChI Key: JUYIDKNNTBXRHG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Fluoropyridin-3-yl)ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as FPE and has a molecular formula of C7H8FNO.

Scientific Research Applications

1. Novel Chemosensor for Eu3+

A compound synthesized using (S)-1-(2-Fluoropyridin-3-yl)ethanol analogs demonstrated effectiveness as a novel and efficient Eu3+ selective chemosensor. This can be applied in environmental and medicinal detection of Eu3+ (Chen Qiu, 2012).

2. Sensitization of Lanthanide(III) Ions in Complexes

The use of a similar compound in sensitizing lanthanide(III) ions, leading to visible and NIR emission in dinuclear complexes. This has implications for material science and photoluminescence applications (B. Casanovas et al., 2019).

3. Crystal Structure Analysis

In crystallography, compounds derived from this compound have been used to analyze the crystal structure and molecular interactions, useful in the study of molecular formations (M. Percino et al., 2008).

4. Dual Emission in Ruthenium(II) Complex

A compound related to this compound showed dual emission in a Ruthenium(II) polypyridyl mixed ligand complex, suggesting potential in photophysical studies (T. Keyes, 1998).

5. Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showing potential in the development of new antimicrobial agents (M. Mannam et al., 2020).

properties

IUPAC Name

(1S)-1-(2-fluoropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYIDKNNTBXRHG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(N=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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